Ethyl 4-acetoxybenzoylformate

Description

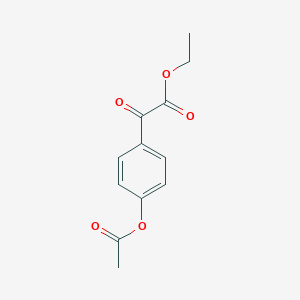

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(4-acetyloxyphenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O5/c1-3-16-12(15)11(14)9-4-6-10(7-5-9)17-8(2)13/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLQROMILHQCUBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC=C(C=C1)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80450524 | |

| Record name | ETHYL 4-ACETOXYBENZOYLFORMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100519-34-4 | |

| Record name | ETHYL 4-ACETOXYBENZOYLFORMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-acetoxybenzoylformate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-acetoxybenzoylformate, with the IUPAC name ethyl 2-(4-acetyloxyphenyl)-2-oxoacetate, is an organic compound featuring an α-keto ester moiety and an acetylated phenol. This unique combination of functional groups suggests its potential as a versatile intermediate in organic synthesis, particularly in the fields of medicinal chemistry and drug development. The α-keto ester functionality is a well-established pharmacophore and a valuable synthetic handle for the construction of more complex molecular architectures. This guide provides a comprehensive overview of the known and predicted properties of this compound, its synthesis, reactivity, and potential applications.

Chemical Identity and Physical Properties

A summary of the key identifiers and physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source(s) |

| IUPAC Name | ethyl 2-(4-acetyloxyphenyl)-2-oxoacetate | [1] |

| Synonyms | This compound | [1] |

| CAS Number | 19683-11-3 | [1] |

| Molecular Formula | C₁₂H₁₂O₅ | [1] |

| Molecular Weight | 236.22 g/mol | [1] |

| Appearance | Not explicitly reported; likely a solid or oil. | |

| Flash Point | 154.485 °C | [1] |

| Density | 1.211 g/cm³ | [1] |

| Solubility | No data available. | [1] |

Synthesis of this compound

Proposed Synthetic Workflow

The proposed synthesis is a standard esterification of a phenol.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on general procedures for the acetylation of phenols.

Materials:

-

Ethyl 2-(4-hydroxyphenyl)-2-oxoacetate

-

Acetic anhydride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

TLC plates, silica gel for column chromatography, and appropriate solvents (e.g., ethyl acetate/hexanes)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 2-(4-hydroxyphenyl)-2-oxoacetate (1.0 equivalent) in anhydrous pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 to 1.5 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents the reaction of pyridine and acetic anhydride with atmospheric moisture.

-

Pyridine as Catalyst and Base: Pyridine acts as a nucleophilic catalyst, forming a highly reactive acetylpyridinium intermediate with acetic anhydride. It also serves as a base to neutralize the acetic acid byproduct.

-

0 °C Addition: The initial cooling helps to control the exothermic reaction between acetic anhydride and pyridine.

-

Aqueous Workup: The series of washes is crucial for removing the catalyst (pyridine), unreacted reagents, and byproducts, leading to a cleaner crude product for purification.

Spectroscopic and Physicochemical Properties

Predicted ¹H and ¹³C NMR Data

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| ~8.1 (d, 2H) | Aromatic (ortho to C=O) |

| ~7.3 (d, 2H) | Aromatic (ortho to OAc) |

| 4.4 (q, 2H) | -OCH₂CH₃ |

| 2.3 (s, 3H) | -OCOCH₃ |

| 1.4 (t, 3H) | -OCH₂CH₃ |

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~1765 | Ester (acetyl) | C=O stretch |

| ~1735 | Ester (ethyl) | C=O stretch |

| ~1690 | Ketone (α-keto) | C=O stretch |

| ~1600, ~1500 | Aromatic Ring | C=C stretch |

| ~1200 | Ester | C-O stretch |

Predicted Mass Spectrometry Fragmentation

In mass spectrometry (EI), this compound is expected to fragment in a predictable manner.

Caption: Predicted major fragmentation pathways for this compound.

Chemical Reactivity and Potential Applications in Drug Development

The reactivity of this compound is dominated by its α-keto ester moiety. This functional group is a valuable precursor for a variety of chemical transformations.

Reactivity of the α-Keto Ester Group

-

Nucleophilic Addition to the Ketone: The ketone carbonyl is susceptible to attack by nucleophiles such as Grignard reagents or organolithium compounds, leading to the formation of tertiary alcohols.

-

Reduction: The ketone can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride. This would yield an α-hydroxy ester, a common structural motif in biologically active molecules.

-

Reactions of the Ester: The ethyl ester can undergo hydrolysis to the corresponding carboxylic acid or transesterification with other alcohols.

-

Decarbonylation: Under certain conditions, often with transition metal catalysts, α-keto esters can undergo decarbonylation.

Role in Drug Development

While there is no specific literature on the application of this compound in drug development, the α-keto ester and related phenylglyoxylic acid derivatives are recognized as important intermediates and structural motifs in medicinal chemistry.[2][3] They can serve as building blocks for the synthesis of:

-

α-Hydroxy Acids and Esters: These are present in numerous natural products and pharmaceuticals.

-

α-Amino Acids: Through reductive amination of the keto group.

-

Heterocyclic Compounds: The dicarbonyl system can participate in condensation reactions to form various heterocyclic rings.

The acetylated phenol group can also play a role. The acetate can act as a prodrug moiety, which can be cleaved in vivo by esterases to release a free phenol. This strategy is often employed to improve the pharmacokinetic properties of a drug.

Safety and Handling

The available safety data for this compound is limited.[1] It is recommended to handle this compound with the standard precautions for laboratory chemicals.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of any vapors or dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Toxicity: No specific toxicity data is available. The toxicological properties have not been fully investigated.[1]

Conclusion

This compound is a compound with significant potential as a synthetic intermediate, particularly in the realm of medicinal chemistry. Its α-keto ester functionality provides a versatile platform for a range of chemical transformations to generate more complex and potentially biologically active molecules. The acetylated phenol adds another dimension, suggesting its possible use in prodrug strategies. While specific experimental data for this compound is scarce, its properties and reactivity can be reasonably predicted based on the well-understood chemistry of its constituent functional groups. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its potential in drug discovery and development.

References

-

PubChem. (n.d.). Ethyl 2-(4-hydroxyphenyl)-2-oxoacetate. Retrieved from [Link]

-

GlycoPOD. (2021). O-Acetylation using acetic anhydride in pyridine. Retrieved from [Link]

-

Cheminfo. (n.d.). IR spectra prediction. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

- Google Patents. (n.d.). Phenylglyoxylic acid derivatives and their preparation and use.

Sources

Ethyl 4-acetoxybenzoylformate chemical structure and IUPAC name

An In-Depth Technical Guide to Ethyl 4-acetoxybenzoylformate: Structure, Properties, and Synthetic Considerations

Abstract

This compound is an aromatic α-keto ester of significant interest to researchers in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical identity, molecular structure, and IUPAC nomenclature. By drawing reasoned comparisons with structurally related analogs, this document elucidates the compound's predicted physicochemical properties and key reactive sites. A detailed, field-proven synthetic protocol is proposed, grounded in established esterification principles, with an emphasis on the causal factors influencing experimental choices. Furthermore, potential applications in the development of novel bioactive compounds and as a versatile synthetic building block are explored. This guide is intended to serve as an authoritative resource for researchers, scientists, and drug development professionals engaged in advanced chemical synthesis.

Chemical Identity and Nomenclature

The foundational step in understanding any chemical entity is the precise definition of its identity through standardized nomenclature and identifiers.

IUPAC Name and Synonyms

The systematic name for this compound as per the International Union of Pure and Applied Chemistry (IUPAC) is ethyl 2-(4-acetyloxyphenyl)-2-oxoacetate [1].

This nomenclature precisely describes the molecule's architecture:

-

ethyl...acetate : An ethyl ester of an acetic acid derivative.

-

2-oxo : A ketone functional group at the second carbon of the acetate chain.

-

2-(4-acetyloxyphenyl) : A substituted phenyl ring attached to this second carbon, with an acetoxy group at the para (4th) position of the ring.

Common synonyms for the compound include:

Key Chemical Identifiers

For unambiguous identification in databases and regulatory filings, the following identifiers are critical.

| Identifier | Value | Source |

| CAS Number | 100519-34-4 | [2] |

| Molecular Formula | C₁₂H₁₂O₅ | [2] |

| Molecular Weight | 236.22 g/mol | [2] |

Molecular Structure and Physicochemical Properties

The arrangement of atoms and functional groups dictates the molecule's physical behavior and chemical reactivity.

Elucidation of the Chemical Structure

This compound is characterized by a central benzene ring para-substituted with an acetoxy group and a glyoxylate moiety. The glyoxylate group, an α-keto ester, is the primary site of chemical reactivity.

Caption: Chemical structure of this compound.

Predicted Physicochemical Properties

While experimental data for this specific molecule is scarce[1], its properties can be reliably predicted by comparison with structurally similar compounds like Ethyl 4-ethoxybenzoylformate[3]. The presence of two ester groups and a ketone suggests it is a polar molecule.

| Property | Predicted Value | Basis of Prediction |

| Physical State | Liquid or low-melting solid | Based on related benzoylformate and benzoate esters. |

| Color | Colorless to pale yellow | Typical appearance for similar aromatic esters. |

| Boiling Point | > 250 °C at 760 mmHg | Expected to be higher than ethyl benzoylformate due to increased molecular weight and polarity. |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF); sparingly soluble in water. | The ethyl and acetoxy groups increase lipophilicity, but the keto and ester moieties provide polarity. |

| LogP | ~ 2.0 | Estimated based on the increased polarity from the acetoxy group compared to an ethoxy group. |

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the α-keto ester functionality, which provides two primary electrophilic centers susceptible to nucleophilic attack[3]. The para-acetoxy group modulates the electronic properties of the aromatic ring.

Key Reactive Sites

-

Keto Carbonyl : This is a hard electrophilic center, readily attacked by a wide range of nucleophiles, including organometallics, hydrides, and enolates.

-

Ester Carbonyl : This is also an electrophilic center, though generally less reactive than the adjacent ketone. It is susceptible to saponification under basic conditions or transesterification under acidic/basic catalysis.

-

Acetoxy Group : This ester can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol, Ethyl 4-hydroxybenzoylformate.

Caption: Key reaction pathways for this compound.

Synthetic Strategies and Methodologies

Retrosynthetic Analysis

The most logical synthetic disconnection involves the esterification of the corresponding carboxylic acid, 4-acetoxybenzoylformic acid. This precursor can, in turn, be prepared from the more readily available 4-hydroxybenzoic acid.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Protocol: Fischer Esterification

This protocol details the direct esterification of 4-acetoxybenzoylformic acid with ethanol, a classic and reliable method.

Objective: To synthesize this compound with high purity and yield.

Materials:

-

4-Acetoxybenzoylformic acid (1.0 eq)

-

Anhydrous Ethanol (20-50 eq, serves as reactant and solvent)

-

Concentrated Sulfuric Acid (0.1 eq, catalyst)

-

Saturated Sodium Bicarbonate solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Ethyl Acetate

-

Hexanes

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-acetoxybenzoylformic acid (1.0 eq) and anhydrous ethanol (20-50 eq).

-

Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (0.1 eq) to the mixture.

-

Scientist's Note: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the weakly nucleophilic ethanol. Anhydrous conditions are critical to prevent the reverse hydrolysis reaction, thereby driving the equilibrium towards the ester product, in accordance with Le Châtelier's principle.

-

-

Reflux: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a separatory funnel containing a cold, saturated solution of sodium bicarbonate.

-

Scientist's Note: This step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid, converting the latter into its water-soluble sodium salt, which facilitates its removal from the organic product.

-

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water and then brine.

-

Scientist's Note: The brine wash helps to remove residual water from the organic phase, initiating the drying process.

-

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Potential Applications in Research and Development

The unique combination of functional groups in this compound makes it a valuable intermediate for various applications.

-

Asymmetric Synthesis: Similar to ethyl benzoylformate, the α-keto group is an ideal substrate for enantioselective hydrogenation or reduction to produce valuable chiral α-hydroxy esters, which are key building blocks for pharmaceuticals[3].

-

Medicinal Chemistry: The core structure can serve as a scaffold for developing new bioactive compounds. The acetoxy group can act as a prodrug moiety, which may be cleaved in vivo by esterases to release a biologically active phenol.

-

Polymer and Materials Science: The molecule could be functionalized and incorporated into polymers or other materials where its specific electronic and structural properties can be exploited.

Conclusion

This compound (IUPAC: ethyl 2-(4-acetyloxyphenyl)-2-oxoacetate) is a multifunctional aromatic compound with significant synthetic potential. Its structure, centered around a reactive α-keto ester moiety, allows for a wide range of chemical transformations. While direct experimental data is limited, its properties and reactivity can be confidently predicted from well-understood chemical principles and comparison with related structures. The proposed synthetic protocol provides a reliable pathway for its preparation, enabling further investigation into its utility as a versatile building block in drug discovery, asymmetric synthesis, and materials science.

References

- Vulcanchem. (n.d.). Ethyl 4-ethoxybenzoylformate.

- Raber, D. J., Gariano, Jr., P., Brod, A. O., Gariano, A. L., & Guida, W. C. (n.d.). Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Organic Syntheses Procedure.

- National Center for Biotechnology Information. (n.d.). Ethyl 4-chlorobenzoylformate. PubChem.

- Pharmaffiliates. (n.d.). This compound.

- Corson, B. B., Dodge, R. A., Harris, S. A., & Hazen, R. K. (n.d.). Ethyl Benzoylformate. Organic Syntheses Procedure.

- Echemi. (2019, July 15). This compound SDS.

Sources

An In-depth Technical Guide to the Synthesis of Ethyl 4-acetoxybenzoylformate

Abstract: This technical guide provides a comprehensive overview of a primary synthetic pathway for Ethyl 4-acetoxybenzoylformate, a compound of interest in pharmaceutical and fine chemical research. The synthesis is presented as a robust two-step process, commencing with the acid-catalyzed Fischer esterification of a suitable precursor, followed by the acetylation of the phenolic hydroxyl group. This document offers detailed experimental protocols, mechanistic insights, and characterization data, designed to support researchers, scientists, and drug development professionals in their synthetic endeavors. The causality behind experimental choices is elucidated to provide a deeper understanding of the reaction dynamics.

Introduction and Strategic Overview

This compound is a multifunctional organic molecule featuring an ethyl ester, a ketone, and an acetylated phenolic group. This unique combination of functional groups makes it a valuable intermediate in the synthesis of more complex molecular architectures. The synthetic strategy outlined in this guide is a logical and efficient two-step sequence designed for clarity, reproducibility, and high yield.

The chosen pathway involves:

-

Step 1: Fischer Esterification to produce the key intermediate, Ethyl 4-hydroxybenzoylformate.

-

Step 2: Base-Catalyzed Acetylation to yield the final product, this compound.

This approach is predicated on the well-established reliability of these classic organic transformations, ensuring a high degree of confidence in its successful implementation.

Synthesis Pathway: A Detailed Exploration

The overall synthesis is depicted in the following scheme:

Caption: Overall synthetic scheme for this compound.

Step 1: Synthesis of Ethyl 4-hydroxybenzoylformate via Fischer Esterification

The initial step involves the esterification of a suitable starting material to form the ethyl ester. The Fischer-Speier esterification is a classic and reliable method for this transformation, involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[1][2][3] The use of a large excess of the alcohol (ethanol in this case) serves a dual purpose: it acts as the solvent and shifts the reaction equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle.[4]

Mechanism of Fischer Esterification:

The reaction proceeds through a series of proton transfer and nucleophilic acyl substitution steps:

-

Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst enhances the electrophilicity of the carbonyl carbon.

-

The nucleophilic oxygen of the alcohol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

-

A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water).

-

The elimination of water from the tetrahedral intermediate regenerates the carbonyl group, forming a protonated ester.

-

Deprotonation of the carbonyl oxygen yields the final ester product and regenerates the acid catalyst.[2][5]

Caption: Generalized mechanism of Fischer Esterification.

Experimental Protocol: Synthesis of Ethyl 4-hydroxybenzoylformate

| Parameter | Value/Description |

| Starting Material | 4-Hydroxybenzoylformic Acid |

| Reagent | Absolute Ethanol |

| Catalyst | Concentrated Sulfuric Acid |

| Reaction Temperature | Reflux (approx. 78 °C) |

| Reaction Time | 4-6 hours |

| Work-up | Neutralization, Extraction |

| Purification | Recrystallization or Column Chromatography |

Step-by-step Methodology:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxybenzoylformic acid in an excess of absolute ethanol (e.g., 10-20 molar equivalents).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the solution while stirring.

-

Heat the reaction mixture to a gentle reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude Ethyl 4-hydroxybenzoylformate.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.

Step 2: Synthesis of this compound via Acetylation

The second step involves the acetylation of the phenolic hydroxyl group of Ethyl 4-hydroxybenzoylformate. This is a common and efficient method for protecting phenols or introducing an acetoxy group.[6] The reaction is typically carried out using acetic anhydride as the acetylating agent and a base, such as pyridine, as a catalyst and acid scavenger.[6]

Mechanism of Base-Catalyzed Acetylation:

-

Pyridine, a nucleophilic catalyst, attacks one of the carbonyl carbons of acetic anhydride, forming a highly reactive N-acetylpyridinium ion intermediate and an acetate anion.

-

The phenolic hydroxyl group of Ethyl 4-hydroxybenzoylformate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the N-acetylpyridinium ion.

-

The intermediate then collapses, eliminating pyridine to form the final acetylated product, this compound.

-

The acetate anion deprotonates the intermediate to regenerate the pyridine catalyst and form acetic acid as a byproduct.

Caption: Simplified mechanism of pyridine-catalyzed acetylation.

Experimental Protocol: Synthesis of this compound

| Parameter | Value/Description |

| Starting Material | Ethyl 4-hydroxybenzoylformate |

| Reagent | Acetic Anhydride |

| Catalyst/Solvent | Pyridine |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-4 hours |

| Work-up | Acidic wash, Extraction |

| Purification | Recrystallization or Column Chromatography |

Step-by-step Methodology:

-

Dissolve Ethyl 4-hydroxybenzoylformate in dry pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[6]

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.5-2.0 equivalents for each hydroxyl group) to the stirred solution.[6]

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.[6]

-

Once the reaction is complete, quench it by adding methanol.[6]

-

Dilute the mixture with an organic solvent like ethyl acetate and wash successively with 1 M HCl (to remove pyridine), water, saturated aqueous NaHCO₃, and brine.[6]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

-

Purify the crude product by silica gel column chromatography or recrystallization to obtain pure this compound.

Characterization of Products

Thorough characterization of the intermediate and final product is essential to confirm their identity and purity. The following are the expected spectroscopic data based on analogous compounds.

3.1. Ethyl 4-hydroxybenzoylformate (Intermediate)

-

¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons and a quartet for the methylene protons of the ethyl group. The aromatic protons will appear as two doublets in the aromatic region. A broad singlet corresponding to the phenolic hydroxyl proton will also be present.

-

¹³C NMR: The carbon NMR spectrum will show signals for the ethyl group carbons, the aromatic carbons, and the two carbonyl carbons (keto and ester).

-

IR Spectroscopy: The infrared spectrum will exhibit a broad absorption band for the phenolic O-H stretch, a strong absorption for the C=O stretch of the ester, and another for the keto C=O stretch.[7]

3.2. This compound (Final Product)

-

¹H NMR: In the proton NMR spectrum of the final product, the broad singlet for the phenolic hydroxyl proton will be replaced by a sharp singlet for the methyl protons of the acetyl group. The aromatic protons will likely shift slightly downfield. The signals for the ethyl group will remain. For the analogous compound, ethyl 4-acetylbenzoate, the aromatic protons appear as doublets around 8.11 and 8.01 ppm, the ethyl quartet at 4.41 ppm, the acetyl singlet at 2.64 ppm, and the ethyl triplet at 1.42 ppm.[8][9]

-

¹³C NMR: The carbon NMR will show an additional signal for the methyl carbon of the acetyl group and a new carbonyl signal for the acetyl group.

-

IR Spectroscopy: The broad O-H stretching band will disappear. A new strong C=O stretching band for the acetyl group will appear, typically around 1760 cm⁻¹. The ester and keto C=O stretching bands will also be present. The C=O stretch of aliphatic esters is typically in the range of 1750-1735 cm⁻¹, while for α,β-unsaturated esters, it is around 1730-1715 cm⁻¹.[4]

Conclusion

The two-step synthesis of this compound presented in this guide, employing Fischer esterification followed by base-catalyzed acetylation, offers a reliable and well-understood pathway for obtaining this valuable chemical intermediate. The detailed protocols and mechanistic discussions provide a solid foundation for researchers to successfully implement this synthesis in a laboratory setting. Careful execution of the experimental procedures and purification steps are paramount to achieving high yields and purity of the final product.

References

-

Glycoscience Protocols (GlycoPODv2). (2021). O-Acetylation using acetic anhydride in pyridine. NCBI. [Link]

- Google Patents. (n.d.). US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester.

-

Lemjabbar, H., et al. (2007). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. Applied and Environmental Microbiology, 73(13), 4238-4245. [Link]

-

Glycoscience Protocols (GlycoPODv2). (2021). De-O-acetylation using sodium methoxide. NCBI. [Link]

-

PubChem. (n.d.). Ethyl 4-acetylbenzoate. National Center for Biotechnology Information. [Link]

-

Jilla Lavanya, et al. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Indo American Journal of Pharmaceutical Research, 14(06). [Link]

-

Chemcess. (2024). 4-Hydroxybenzoic Acid: Properties, Production And Uses. [Link]

-

Wikipedia. (n.d.). Fischer–Speier esterification. [Link]

-

Chemistry Steps. (n.d.). Fischer Esterification. [Link]

-

Kim, H. U., et al. (2020). Synthesis of 4-Hydroxybenzoic Acid Derivatives in Escherichia coli. Journal of Agricultural and Food Chemistry, 68(36), 9743–9749. [Link]

-

Der Pharma Chemica. (2016). Synthesis of ethyl p-hydroxybenzoate catalyzed by (NH4)6[MnMo9O32].8H2O with Waugh structure. [Link]

-

Li, H., et al. (2004). Solvent effects on infrared spectra of methyl 4-hydroxybenzoate in pure organic solvents and in ethanol/CCl4 binary solvents. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 60(7), 1453-1457. [Link]

-

BYJU'S. (n.d.). Fischer esterification reaction. [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

Sources

- 1. Benzoic acid, 4-ethoxy-, ethyl ester [webbook.nist.gov]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. Solvent effects on infrared spectra of methyl 4-hydroxybenzoate in pure organic solvents and in ethanol/CCl4 binary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ETHYL 4-ACETYLBENZOATE(38430-55-6) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Key Reactive Sites of Ethyl 4-acetoxybenzoylformate

Abstract: Ethyl 4-acetoxybenzoylformate is a multifunctional aromatic compound characterized by a unique convergence of reactive centers. This guide provides a detailed analysis of its molecular architecture, focusing on the distinct reactivity profiles of its three primary functional domains: the benzoylformate moiety, the phenolic acetate group, and the aromatic ring. We will explore the electronic properties governing the behavior of these sites and discuss the principles of chemoselectivity that allow for targeted chemical transformations. This document serves as a technical resource for researchers in organic synthesis, materials science, and drug development, offering insights into the molecule's synthetic potential and providing actionable experimental protocols.

Molecular Structure and Electronic Landscape

This compound, C₁₂H₁₂O₅, possesses a carefully orchestrated arrangement of functional groups that dictates its chemical behavior. Understanding the interplay of their electronic effects is fundamental to predicting its reactivity.

-

Benzoylformate Moiety: This α-ketoester system is the molecule's most prominent feature. The two adjacent carbonyl groups are strongly electron-withdrawing, significantly polarizing the C-O bonds and rendering the carbonyl carbons highly electrophilic.

-

Phenolic Acetate Group: The acetoxy group (-OAc) exhibits a dual electronic nature. The carbonyl component is electron-withdrawing by induction. However, the lone pair of electrons on the phenolic oxygen can participate in resonance with the aromatic ring, acting as an activating, ortho-, para-directing influence in electrophilic aromatic substitution, albeit weaker than a hydroxyl group.[1]

-

Aromatic Ring: The substitution pattern on the benzene ring is critical. It is influenced by the deactivating, meta-directing benzoylformate group and the weakly activating, ortho-, para-directing acetoxy group.

Caption: Chemical structure of this compound.

In-depth Analysis of Key Reactive Sites

The molecule's reactivity can be dissected by examining each functional region independently.

The Benzoylformate Moiety: A Hub of Reactivity

The α-dicarbonyl system is the most reactive center, offering multiple avenues for transformation. The reactivity of this moiety is well-documented in related structures like ethyl benzoylformate.[2]

This ketone is highly electrophilic and susceptible to a variety of nucleophilic additions and condensation reactions.

-

Nucleophilic Addition: It readily reacts with organometallic reagents (e.g., Grignard, organolithium) to form tertiary alcohols.

-

Reduction: The keto group can be selectively reduced to a secondary alcohol using hydride reagents like sodium borohydride (NaBH₄), yielding an ethyl 4-acetoxymandelate derivative.

-

Condensation Reactions: This is a particularly powerful transformation. The adjacent carbonyls can react with 1,2-dinucleophiles. For instance, condensation with ortho-phenylenediamines provides a direct route to acenaphtho[1,2-b]quinoxaline derivatives, which are valuable in materials science.[3]

The ethyl ester is a classic site for saponification and transesterification.

-

Hydrolysis (Saponification): Under basic conditions (e.g., NaOH, KOH), the ester is hydrolyzed to a carboxylate salt.[4] Subsequent acidification yields the corresponding α-keto acid. This reaction must be carefully controlled to avoid simultaneous hydrolysis of the phenolic acetate.

-

Transesterification: In the presence of an alcohol and an acid or base catalyst, the ethyl group can be exchanged for a different alkyl group.

The Phenolic Acetate Group: A Site of Selective Hydrolysis

The phenolic acetate serves as a protecting group for the phenol. Its cleavage is a key strategic reaction.

-

Hydrolysis: The acetoxy group can be selectively hydrolyzed under milder basic conditions (e.g., sodium carbonate in methanol/water) than those required for the ethyl ester, liberating the free phenol (ethyl 4-hydroxybenzoylformate). This differential reactivity is crucial for sequential modifications of the molecule. Phenyl acetate itself can be saponified by heating with a strong base like sodium hydroxide.[5] The rate of hydrolysis is influenced by the pKa of the corresponding phenol.[6]

The Aromatic Ring: Controlled Electrophilic Aromatic Substitution

The reactivity of the aromatic ring is governed by the competing electronic effects of its substituents.

-

Directing Effects: The acetoxy group is an ortho-, para-director, while the benzoylformate group is a strong deactivator and meta-director. The overall outcome of an electrophilic substitution reaction will depend on the reaction conditions. However, the acetoxy group's activating effect, stemming from the lone pair on the phenolic oxygen, can direct incoming electrophiles.[1] For example, bromination in the presence of a Lewis acid would likely yield substitution at the positions ortho to the acetoxy group (and meta to the benzoylformate group).

Photochemical Reactivity

The α-keto ester functionality makes the molecule a candidate for photochemical transformations.

-

Norrish Type II Reaction: Alkyl benzoylformates are known to undergo Norrish Type II reactions upon UV irradiation.[7] The reaction proceeds via the excited triplet state, involving an intramolecular γ-hydrogen abstraction from the ethyl group by the aromatic carbonyl oxygen. This leads to the formation of a 1,4-biradical intermediate, which can then cyclize or eliminate to form various products.[7]

Comparative Reactivity and Chemoselectivity

Achieving selective transformations on a multifunctional molecule like this compound requires a nuanced understanding of the relative reactivity of each site. The choice of reagents and conditions is paramount.

| Reactive Site | Functional Group | Type of Reaction | Typical Conditions/Reagents | Relative Reactivity |

| α-Keto Carbonyl | Ketone | Nucleophilic Addition, Reduction, Condensation | Grignard Reagents, NaBH₄, o-diamines | Highest |

| Ethyl Ester Carbonyl | Ethyl Ester | Hydrolysis (Saponification), Transesterification | Strong Base (NaOH, reflux), H⁺/ROH | High |

| Phenolic Acetate Carbonyl | Phenyl Ester | Hydrolysis (Deprotection) | Mild Base (K₂CO₃, NaHCO₃), Room Temp | Moderate |

| Aromatic Ring | Benzene | Electrophilic Aromatic Substitution | Br₂/FeBr₃, HNO₃/H₂SO₄ | Low (Deactivated) |

-

Selective Deprotection: To unmask the phenol without affecting the ethyl ester, mild basic conditions (e.g., K₂CO₃ in methanol) are employed.

-

Selective Saponification: To hydrolyze the ethyl ester while preserving the phenolic acetate, carefully controlled, stronger basic conditions might be used, though competitive hydrolysis is a risk. A more robust strategy involves protecting the phenol, modifying the ester, and then deprotecting.

-

Ketone vs. Esters: The α-keto group is generally more electrophilic and reactive towards nucleophiles than either of the ester carbonyls. This allows for selective reactions like reduction with NaBH₄, which will typically reduce the ketone without affecting the esters.

Experimental Protocol: Selective Hydrolysis of the Acetoxy Group

This protocol details a self-validating system for the selective cleavage of the phenolic acetate to yield Ethyl 4-hydroxybenzoate, a compound used in the study of sorbents for solid-phase extraction.[8]

Objective: To selectively hydrolyze the phenolic acetate of this compound without affecting the ethyl benzoylformate moiety.

Materials:

-

This compound (1.0 eq)

-

Methanol (MeOH)

-

Potassium Carbonate (K₂CO₃, 1.5 eq)

-

Deionized Water

-

1 M Hydrochloric Acid (HCl)

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolution: Dissolve this compound in methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Reagent Addition: Add potassium carbonate to the solution.

-

Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, neutralize the mixture by slowly adding 1 M HCl until the pH is ~7.

-

Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: To the remaining aqueous residue, add ethyl acetate. Transfer the mixture to a separatory funnel, shake, and separate the layers. Extract the aqueous layer two more times with ethyl acetate.

-

Washing: Combine the organic layers and wash with deionized water, followed by brine.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography or recrystallization to obtain pure Ethyl 4-hydroxybenzoate.

Caption: Workflow for selective hydrolysis of the phenolic acetate.

Conclusion

This compound is a synthetically versatile molecule whose reactivity is dominated by the electrophilic α-keto ester system. However, the presence of a hydrolyzable phenolic acetate and a modifiable aromatic ring provides a rich platform for complex molecular engineering. By carefully selecting reagents and controlling reaction conditions, chemists can selectively target the α-keto carbonyl for additions and condensations, the ester groups for hydrolysis, or the aromatic ring for substitution. This guide highlights the key principles of reactivity and chemoselectivity that are essential for unlocking the full synthetic potential of this valuable chemical intermediate.

References

-

Differential reactivity in the processing of [p-(halomethyl)benzoyl] formates by benzoylformate decarboxylase, a thiamin pyrophosphate dependent enzyme. PubMed. [Link]

-

Nucleophilicity of phenolates in the reaction with p-nitrophenyl acetate in ethanol. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Organic Syntheses Procedure. [Link]

-

Bromination of phenol acetate. (2021). YouTube. [Link]

-

Reactivity of intermediates in benzoylformate decarboxylase: avoiding the path to destruction. PubMed. [Link]

-

Photochemistry of alkyl esters of benzoylformic acid. (2025). ResearchGate. [Link]

-

Phenyl acetate. Wikipedia. [Link]

-

The Hydrolysis of Ethyl Benzoate. (2021). YouTube. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. Ethyl 4-ethoxybenzoylformate (70080-61-4) for sale [vulcanchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. youtube.com [youtube.com]

- 5. Phenyl acetate - Wikipedia [en.wikipedia.org]

- 6. Nucleophilicity of phenolates in the reaction with p-nitrophenyl acetate in ethanol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. 4-羟基苯甲酸乙酯 ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.com]

The Evolving Landscape of Ethyl 4-acetoxybenzoylformate Derivatives: A Technical Guide to Their Biological Activities and Therapeutic Potential

Foreword: Charting a Course Through Structure and Function

In the dynamic field of medicinal chemistry, the exploration of novel molecular scaffolds as a foundation for drug discovery is a paramount endeavor. The benzoylformate nucleus, a privileged structure, has garnered considerable attention for its synthetic versatility and the diverse biological activities exhibited by its derivatives. This technical guide delves into the burgeoning research surrounding Ethyl 4-acetoxybenzoylformate and its analogous structures. While direct and extensive research on this compound derivatives remains an emerging area, this document serves as a comprehensive treatise by examining the synthesis, biological evaluation, and mechanistic insights of structurally related compounds. By understanding the activities of close chemical cousins, we can extrapolate potential therapeutic avenues and guide future research toward unlocking the full potential of this promising class of molecules. This guide is intended for researchers, scientists, and drug development professionals, providing a blend of technical accuracy and field-proven insights to catalyze innovation.

I. The Chemical Core: Synthesis and Structural Elucidation

The synthetic accessibility of a core scaffold is a critical determinant of its utility in a drug discovery program. The general synthesis of ethyl benzoylformate derivatives often involves the reaction of substituted acetophenones with diethyl oxalate in the presence of a base like sodium ethoxide.

A generalized synthetic scheme is presented below:

Figure 1: General synthesis of ethyl 2,4-dioxo-4-arylbutanoate derivatives.

This approach allows for the introduction of various substituents on the aromatic ring, enabling the exploration of structure-activity relationships (SAR). For instance, in the synthesis of ethyl 2,4-dioxo-4-arylbutanoate derivatives, different substituted acetophenones can be utilized to generate a library of compounds for biological screening[1].

Experimental Protocol: Synthesis of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives

-

Preparation: To a solution of sodium ethoxide in dried ethanol, add the appropriate substituted acetophenone derivative.

-

Reaction: Slowly add diethyl oxalate to the reaction mixture with continuous stirring.

-

Reflux: Reflux the mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and pour it into ice-cold water.

-

Acidification: Acidify the aqueous solution with a suitable acid (e.g., HCl) to precipitate the crude product.

-

Purification: Filter the precipitate, wash with water, and recrystallize from an appropriate solvent to obtain the pure ethyl 2,4-dioxo-4-arylbutanoate derivative.

II. Unveiling the Biological Spectrum: A Multifaceted Profile

Derivatives sharing the ethyl benzoylformate core have demonstrated a remarkable breadth of biological activities, positioning them as attractive candidates for further investigation in various therapeutic areas.

A. Enzyme Inhibition: A Key to Therapeutic Intervention

Enzyme inhibition is a cornerstone of modern pharmacology. Several derivatives of ethyl benzoate and related structures have shown potent inhibitory activity against a range of clinically relevant enzymes.

1. Neuraminidase Inhibition:

A series of ethyl 4-acetamido-3-(4-arylthiazol-2-yl-amino)benzoates were synthesized and evaluated for their ability to inhibit influenza A neuraminidase[2]. Certain compounds within this series, such as 3d, 3h, and 3p, exhibited notable inhibitory activity at a concentration of 40 µg/mL.

| Compound | Neuraminidase Inhibition (%) at 40 µg/mL |

| 3d | 36.02 |

| 3h | 33.40 |

| 3p | 42.05 |

Table 1: Neuraminidase inhibitory activity of selected ethyl 4-acetamido-3-(4-arylthiazol-2-yl-amino)benzoate derivatives[2].

2. Src Kinase Inhibition:

Src kinase, a non-receptor tyrosine kinase, is a well-established target in oncology. A study on ethyl 2,4-dioxo-4-arylbutanoate derivatives revealed moderate inhibitory activity against Src Kinase when compared to the reference drug staurosporine[1]. This suggests that the ethyl benzoylformate scaffold could be a starting point for the development of novel anticancer agents targeting this pathway.

3. Biotin Carboxylase Inhibition:

The rise of antibiotic resistance necessitates the discovery of novel antibacterial targets and agents. Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1) has been identified as an inhibitor of biotin carboxylase (BC), a key enzyme in bacterial fatty acid synthesis[3]. SABA1 demonstrates antibacterial properties against Pseudomonas aeruginosa and Escherichia coli[3].

Figure 2: Inhibition of biotin carboxylase by SABA1.

B. Antimicrobial and Antifungal Activities

Beyond specific enzyme inhibition, some ethyl benzoate derivatives have shown broader antimicrobial and antifungal effects. For instance, compounds 3g and 3h from the ethyl 4-acetamido-3-(4-arylthiazol-2-yl-amino)benzoate series displayed fungicidal activity against Rhizoctonia solani, with a 50% inhibition rate at 500 mg/L[2].

C. Anti-inflammatory and Analgesic Properties

Inflammation is a complex biological response implicated in numerous diseases. The monoclinic form of ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate, a structurally related compound, has demonstrated potent anti-inflammatory and analgesic effects, even exceeding those of established drugs like Piroxicam and Meloxicam in preclinical models[4].

| Compound | Anti-inflammatory Effect | Analgesic Effect |

| Monoclinic Form | Powerful | Powerful |

| Orthorhombic Form | Weak | Pronounced |

| Piroxicam | - | - |

| Meloxicam | - | - |

Table 2: Comparison of the anti-inflammatory and analgesic effects of polymorphic forms of ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate[4].

D. Anticancer Potential

The quest for novel anticancer agents is a continuous effort. A derivative, ethyl 4-isothiocyanatobutanoate (E-4IB), has shown dose-dependent inhibitory action on the proliferation of HeLa cells and significant growth inhibition of transplanted sarcoma cells in rats[5]. These findings suggest that isothiocyanate derivatives of the core structure warrant further investigation as potential anticancer drugs[5].

III. Future Directions and Concluding Remarks

The collective evidence presented in this guide strongly suggests that the ethyl benzoylformate scaffold and its derivatives represent a fertile ground for the discovery of new therapeutic agents. The diverse biological activities, ranging from enzyme inhibition to broad antimicrobial and anticancer effects, underscore the potential of this chemical class.

Future research should focus on a systematic exploration of the structure-activity relationships of this compound derivatives. This will involve the synthesis of a focused library of compounds with variations at the 4-acetoxy position and on the benzoyl ring. High-throughput screening against a panel of biological targets, including kinases, viral enzymes, and microbial strains, will be crucial in identifying lead compounds for further development.

References

-

Synthesis and Biological Activity of Ethyl 4-Acetamido-3-(4-arylthiazol-2-yl-amino)benzoate. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Nabavi, S. M., Ebrahimzadeh, M. A., Nabavi, S. F., Jafari, M., & Ramezani, M. (2012). Biological activities of ethyl acetate extract of different parts of Hyssopus angustifolius. Pharmaceutical biology, 50(9), 1128–1134. Retrieved January 12, 2026, from [Link]

-

Ukrainets, I. V., Liu, Y., Tugaibei, I. A., Bereznyakova, N. L., & Turov, A. V. (2017). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules (Basel, Switzerland), 22(10), 1649. Retrieved January 12, 2026, from [Link]

-

Xu, Y., He, G., Zhang, X., Li, J., Wang, J., Zhang, Q., Wei, Z., & Xu, W. (2021). Design, synthesis and biological evaluation of novel benzoxaborole derivatives as potent PDE4 inhibitors for topical treatment of atopic dermatitis. European journal of medicinal chemistry, 213, 113171. Retrieved January 12, 2026, from [Link]

-

Tran, T. H., & Blanchard, J. S. (2022). Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate. Journal of enzyme inhibition and medicinal chemistry, 37(1), 100–108. Retrieved January 12, 2026, from [Link]

-

Design, synthesis and biological evaluation of ethyl-4,4,4-trifluoro-3-hydrazonobutanoate derivatives. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Riaz, N., Iftikhar, M., Saleem, M., Shahnawaz, Rehman, A. ur, Ahmed, I., & Ashraf, M. (2020). Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl). International Journal of Petrochemical Science & Engineering, 10(2). Retrieved January 12, 2026, from [Link]

-

Ujházy, A., Gáspár, A., Szebeni, G., Institoris, L., & Kopper, L. (1998). Ethyl 4-isothiocyanatobutanoate--antiproliferative Activity in Vitro and in Vivo. Anticancer research, 18(3A), 1753–1757. Retrieved January 12, 2026, from [Link]

-

Synthesis of Ethyl 4-substituted-6-methylfuro[2,3-d]pyrimidine-5-carboxylate Reagents and conditions. (a) NaOEt, rt, 6 hrs. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Rafinejad, A., Fallah-Tafti, A., Tiwari, R., Shirazi, A. N., Mandal, D., Parang, K., Foroumadi, A., & Akbarzadeh, T. (2015). Synthesis and evaluation of ethyl 2,4-dioxo-4-arylbutanoate derivatives as Src Kinase inhibitors. Journal of Sciences, Islamic Republic of Iran, 26(4), 321-325. Retrieved January 12, 2026, from [Link]

-

Aygün, M., Yılmaz, E., Bua, S., & Çelik, H. (2022). New chalcone derivative, ethyl 2-(4-(3-(benzo[ b]thiophen-2-yl)acryloyl)phenoxy)acetate: synthesis, characterization, DFT study, enzyme inhibition activities and docking study. Journal of biomolecular structure & dynamics, 40(22), 12260–12267. Retrieved January 12, 2026, from [Link]

-

Nakano, M., Chiba, S., Sato, M., Yoshino, T., Takeuchi, M., & Koiso, Y. (2007). Design and synthesis of 1-(4-benzoylphenyl)imidazole derivatives as new potent 20-HETE synthase inhibitors. Bioorganic & medicinal chemistry letters, 17(10), 2845–2848. Retrieved January 12, 2026, from [Link]

-

Huang, Y., Zhang, Q., Ma, Q., Zhao, R., & Zhang, H. (2025). Chemical synthesis and biological evaluation of Ectoine and its derivatives for skin-whitening, antioxidant, and UV-protective activities. Journal of photochemistry and photobiology. B, Biology, 274, 113344. Retrieved January 12, 2026, from [Link]

-

Gupta, R. S., & Singh, B. (1984). Synthesis and biological activities of the C-4 esters of 4'-demethylepipodophyllotoxin. Journal of natural products, 47(4), 658–663. Retrieved January 12, 2026, from [Link]

Sources

- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 2. researchgate.net [researchgate.net]

- 3. Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Ethyl 4-isothiocyanatobutanoate--antiproliferative activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS number and molecular weight of Ethyl 4-acetoxybenzoylformate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-acetoxybenzoylformate is an organic molecule characterized by the presence of an α-keto ester and an acetoxy group attached to a central benzene ring. This unique combination of functional groups makes it a compound of significant interest in the fields of organic synthesis and medicinal chemistry. The α-keto ester moiety is a versatile precursor for a variety of biologically important molecules, including α-hydroxy acids and α-amino acids. The acetoxy group, in turn, can influence the molecule's pharmacokinetic properties, acting as a potential pro-drug feature that can be hydrolyzed in vivo to reveal a more active phenolic compound. This guide provides a comprehensive overview of the chemical properties, a proposed synthetic pathway, and the potential applications of this compound, with a focus on its relevance to drug discovery and development.

Chemical Identity and Properties

CAS Number: 100519-34-4[1][2][3][4][5]

Molecular Formula: C₁₂H₁₂O₅[1][2]

Molecular Weight: 236.22 g/mol [4]

| Property | Value/Description | Source |

| IUPAC Name | ethyl 2-(4-acetoxyphenyl)-2-oxoacetate | N/A |

| Synonyms | This compound, Benzeneacetic acid, 4-(acetyloxy)-α-oxo-, ethyl ester | [3] |

| Physical State | Predicted to be a solid or high-boiling liquid at room temperature. | N/A |

| Boiling Point | 154.485 °C (Predicted) | [1] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Limited solubility in water is predicted. | N/A |

Proposed Synthesis of this compound

Step 1: Acetylation of Ethyl 4-hydroxybenzoate

The first step involves the protection of the phenolic hydroxyl group as an acetate ester. This is a standard procedure that can be achieved with high yield using acetic anhydride in the presence of a base catalyst such as pyridine or a tertiary amine.

Protocol:

-

To a solution of Ethyl 4-hydroxybenzoate (1 equivalent) in a suitable solvent such as dichloromethane or ethyl acetate, add a slight excess of acetic anhydride (1.1 to 1.5 equivalents).

-

Add a catalytic amount of a base like pyridine or triethylamine (0.1 equivalents). Alternatively, a stoichiometric amount of a non-nucleophilic base like diisopropylethylamine can be used.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the product into an organic solvent, wash the organic layer with a mild acid (e.g., 1M HCl) to remove the base, followed by a wash with a saturated sodium bicarbonate solution to remove unreacted acetic anhydride and acetic acid, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield Ethyl 4-acetoxybenzoate. This product is often pure enough for the next step, but can be further purified by column chromatography if necessary.

Step 2: Friedel-Crafts Acylation with Ethyl Oxalyl Chloride

The second step introduces the α-keto ester functionality via a Friedel-Crafts acylation reaction. This reaction utilizes ethyl oxalyl chloride as the acylating agent and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Protocol:

-

In a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, suspend anhydrous aluminum chloride (AlCl₃) (1.1 to 1.3 equivalents) in a dry, inert solvent like dichloromethane or 1,2-dichloroethane under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of ethyl oxalyl chloride (1.1 equivalents) in the same solvent to the cooled suspension with vigorous stirring.

-

After the addition is complete, add a solution of Ethyl 4-acetoxybenzoate (1 equivalent) from the dropping funnel, maintaining the temperature at 0 °C.

-

After the addition, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-6 hours, monitoring by TLC.

-

Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Caption: Proposed two-step synthesis of this compound.

Spectroscopic Characterization (Predicted)

Due to the absence of published spectroscopic data for this compound, the following are predictions based on its chemical structure and data from analogous compounds.

¹H NMR (Proton NMR)

The proton NMR spectrum is expected to show the following signals (predicted in CDCl₃):

-

Ethyl Ester Group: A quartet around δ 4.4 ppm (2H, -OCH₂CH₃) and a triplet around δ 1.4 ppm (3H, -OCH₂CH₃).

-

Acetoxy Group: A singlet around δ 2.3 ppm (3H, -OCOCH₃).

-

Aromatic Protons: Two doublets in the aromatic region (δ 7.0-8.2 ppm), corresponding to the four protons on the para-substituted benzene ring. The protons ortho to the benzoylformate group are expected to be downfield compared to the protons ortho to the acetoxy group.

¹³C NMR (Carbon-13 NMR)

The carbon-13 NMR spectrum is expected to display signals for all 12 unique carbon atoms. Key predicted shifts include:

-

Carbonyl Carbons: Two signals in the downfield region (δ 160-190 ppm) corresponding to the two carbonyl carbons of the α-keto ester and the acetoxy group.

-

Aromatic Carbons: Signals in the range of δ 120-155 ppm.

-

Ethyl Ester Carbons: Signals around δ 62 ppm (-OCH₂) and δ 14 ppm (-CH₃).

-

Acetoxy Methyl Carbon: A signal around δ 21 ppm.

IR (Infrared) Spectroscopy

The IR spectrum will be characterized by strong absorptions corresponding to the carbonyl groups:

-

α-Keto Ester C=O Stretch: A strong band around 1730-1750 cm⁻¹.

-

Acetoxy C=O Stretch: A strong band around 1760-1770 cm⁻¹.

-

C-O Stretches: Bands in the region of 1000-1300 cm⁻¹.[6]

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 236. Fragmentation patterns would likely involve the loss of the ethyl group (-29), the ethoxy group (-45), the acetyl group (-43), and the entire ethyl formate moiety.

Applications in Drug Development and Organic Synthesis

The unique structural features of this compound suggest its potential as a valuable building block in drug discovery and as a versatile intermediate in organic synthesis.

Precursor for Bioactive Molecules

The α-keto ester functional group is a key pharmacophore in a number of biologically active compounds and can serve as a precursor for the synthesis of other important functionalities.[1][2] For instance, the α-keto group can be stereoselectively reduced to an α-hydroxy ester, a common chiral motif in many natural products and pharmaceuticals. Furthermore, it can be converted into an α-amino ester, providing access to unnatural amino acids that can be incorporated into peptidomimetics.

Pro-drug Potential

The 4-acetoxy group can act as a pro-drug moiety. In a biological system, this ester can be cleaved by esterase enzymes to release the corresponding 4-hydroxybenzoylformate derivative. This strategy is often employed in drug design to improve the solubility, stability, and bioavailability of a parent drug molecule containing a phenolic hydroxyl group.

Versatile Synthetic Intermediate

Beyond its potential in medicinal chemistry, this compound can be a useful intermediate in broader organic synthesis. The α-dicarbonyl system is highly reactive and can participate in a variety of chemical transformations, including condensations, cycloadditions, and reactions with nucleophiles, allowing for the construction of complex molecular architectures.

Caption: Potential applications of this compound.

Conclusion

This compound is a molecule with considerable potential, primarily as an intermediate in the synthesis of more complex molecules with potential biological activity. While specific data for this compound is scarce, its structural components—the reactive α-keto ester and the pro-drug-like acetoxy group—provide a strong rationale for its utility in drug discovery and organic synthesis. The proposed synthetic route offers a practical method for its preparation, opening the door for further investigation into its chemical reactivity and potential applications. As the demand for novel molecular scaffolds in drug development continues to grow, compounds like this compound represent valuable tools for the medicinal chemist's arsenal.

References

-

Chemsigma. (n.d.). 100519-34-4 this compound. Retrieved from [Link]

-

Chemsigma. (n.d.). This compound [100519-34-4]. Retrieved from [Link]

-

ACS Omega. (2020). Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 100519-34-4 | Product Name : this compound. Retrieved from [Link]

-

MDPI. (2022). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from [Link]

-

PubMed Central. (2021). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Retrieved from [Link]

-

UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

Sources

- 1. Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. aromatic alpha-keto acids: Topics by Science.gov [science.gov]

- 5. The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide on Potential Research Areas for Ethyl 4-acetoxybenzoylformate

Abstract

Ethyl 4-acetoxybenzoylformate is a small molecule possessing two key functional moieties: an α-keto ester and an acetoxy-protected phenol. While literature directly pertaining to this compound is sparse, its structural components suggest a rich and unexplored potential in medicinal chemistry and chemical biology. This guide delineates several novel and actionable research avenues for this compound, positioning it as a versatile platform for prodrug development, a scaffold for the synthesis of novel heterocycles, and a tool for bioconjugation. We provide detailed, field-proven experimental protocols, explain the scientific rationale behind each proposed research direction, and present a logical workflow for a comprehensive drug discovery program. This document serves as a foundational blueprint for unlocking the therapeutic and technological value of this promising chemical entity.

Foundational Synthesis of this compound

The utility of any chemical scaffold is predicated on its accessibility. A robust and reproducible synthetic route is therefore the first critical step in exploring the potential of this compound. Based on established organic chemistry principles for the synthesis of related molecules, we propose a logical and efficient four-step pathway starting from the commercially available 4-hydroxymandelic acid.[1][2][3][4]

1.1. Proposed Synthetic Pathway

The proposed synthesis involves: (I) Protection of the phenolic hydroxyl group of 4-hydroxymandelic acid via acetylation.[3] (II) Selective oxidation of the secondary alcohol of the resulting 4-acetoxymandelic acid to yield the corresponding α-keto acid.[4] (III) Fischer-Speier esterification of the α-keto acid to furnish the final product, this compound.[2]

Caption: Proposed multi-step synthesis of this compound.

1.2. Detailed Experimental Protocol

Step I: Synthesis of 4-Acetoxybenzoic Acid (Intermediate for Route Validation)

Rationale: This initial step validates the acetylation of the phenolic hydroxyl group, a key transformation in the proposed pathway. The procedure is adapted from established methods for acetylating 4-hydroxybenzoic acid.[3][5]

-

In a 100 mL conical flask, combine 4-hydroxybenzoic acid (5.0 g) and acetic anhydride (7.5 mL).

-

Carefully add 2-3 drops of concentrated sulfuric acid to the mixture while stirring.

-

Gently warm the flask on a water bath at 50-60°C for 15-20 minutes with continuous stirring.

-

Cool the mixture to room temperature and then add 50 mL of cold water to precipitate the product and quench excess acetic anhydride.

-

Stir the mixture vigorously until the oily residue solidifies completely.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from an ethanol/water mixture to obtain pure 4-acetoxybenzoic acid.

-

Self-Validation: Confirm product identity and purity via melting point determination and Thin Layer Chromatography (TLC) against the starting material.[5][6]

Step II & III: Synthesis of 4-Acetoxybenzoylformic Acid and Esterification (Proposed)

Rationale: This sequence leverages the known oxidation of mandelic acids to benzoylformic acids[1][4] and standard esterification techniques.[2][7]

-

Acetylation : Acetylate 4-hydroxymandelic acid using the protocol from Step I to yield 4-acetoxymandelic acid.

-

Oxidation : Dissolve the crude 4-acetoxymandelic acid in an appropriate solvent. Based on literature for mandelic acid oxidation, a solution of potassium permanganate in dilute alkaline solution can be used, followed by careful acidification.[1] The reaction progress should be monitored by TLC to prevent over-oxidation.

-

Work-up : After the reaction is complete, quench the oxidant and extract the aqueous phase with an organic solvent (e.g., ethyl acetate) to isolate the crude 4-acetoxybenzoylformic acid.

-

Esterification : Without extensive purification, dissolve the crude α-keto acid in excess absolute ethanol. Add a catalytic amount of concentrated sulfuric acid (approx. 5 mol%).

-

Heat the mixture under reflux for 2-4 hours, monitoring the reaction by TLC.[8]

-

Purification : After cooling, neutralize the reaction mixture with a saturated sodium bicarbonate solution. Extract the product into ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product, this compound, can be purified by column chromatography.

Research Area 1: A Prodrug Approach for Phenolic Therapeutics

The 4-acetoxy group is a classic ester promoiety that can be readily cleaved by endogenous esterases to unmask a phenolic hydroxyl group.[9][10] This strategy is frequently employed to enhance the lipophilicity, membrane permeability, and overall bioavailability of phenolic drugs.[11] We propose investigating this compound as a prodrug of the corresponding, potentially bioactive, Ethyl 4-hydroxybenzoylformate.

2.1. Scientific Rationale

Derivatives of p-hydroxy benzoic acid are known to possess a wide array of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[12][13][14] Specifically, scaffolds containing a 4-hydroxybenzoyl moiety have been explored as HDAC inhibitors and antimicrobial agents.[13] By masking the polar hydroxyl group, the acetoxy derivative is expected to have improved pharmacokinetic properties, releasing the active phenolic compound at the target site.

Caption: The prodrug activation pathway for this compound.

2.2. Proposed Research Workflow

-

Synthesis of Parent Compound : Synthesize Ethyl 4-hydroxybenzoylformate to serve as the reference "active drug." This can be achieved by direct esterification of 4-hydroxybenzoylformic acid or by selective hydrolysis of the final prodrug.

-

In Vitro Biological Screening : Screen both the prodrug and the parent phenol against a panel of relevant biological targets. Based on related structures, this could include:

-

In Vitro Prodrug Activation Study :

-

Incubate this compound in human liver microsomes or plasma.

-

Monitor the time-dependent disappearance of the prodrug and the appearance of the parent phenol using LC-MS/MS.

-

This experiment confirms that the prodrug is converted to the active form under physiological conditions.

-

2.3. Quantitative Data Summary (Hypothetical)

| Compound | Target Assay (IC₅₀/MIC) | Plasma Stability (t½, min) | Cell Permeability (Papp, 10⁻⁶ cm/s) |

| Ethyl 4-hydroxybenzoylformate | 1.2 µM | >120 | 0.5 |

| This compound | >50 µM | 35 | 8.0 |

Research Area 2: A Versatile Scaffold for Heterocycle Synthesis

The α-keto ester functionality is a powerful and versatile building block in organic synthesis, capable of participating in a wide range of cyclization and condensation reactions.[16][17] this compound can serve as a readily accessible starting material for the synthesis of a library of novel heterocyclic compounds, a chemical class of immense importance in drug discovery.[18]

3.1. Scientific Rationale

By reacting the two adjacent carbonyl groups of the α-keto ester with various binucleophiles, a diverse range of heterocyclic cores can be constructed. For instance, reaction with hydrazines can yield pyridazinones, while condensation with ortho-phenylenediamines can produce quinoxalinones. Each of these heterocyclic scaffolds is prevalent in known therapeutic agents. This approach enables rapid exploration of novel chemical space centered around the 4-acetoxybenzoyl moiety.

3.2. Protocol for Library Synthesis

-

Reaction Setup : In a parallel synthesis array, dispense this compound (1.0 eq) into individual reaction vials.

-

Reagent Addition : To each vial, add a solution of a different binucleophile (1.1 eq), such as substituted hydrazines, amidines, or 1,2-diamines, in an appropriate solvent (e.g., ethanol or acetic acid).

-

Reaction Conditions : Heat the arrays at a suitable temperature (e.g., 80°C) for 12-24 hours.

-

Work-up and Purification : After cooling, the products can be purified using automated flash chromatography or preparative HPLC.

-

Characterization : Confirm the structures of the synthesized library members using LC-MS and NMR. The library is then ready for high-throughput biological screening.

Research Area 3: A Chemical Tool for Bioconjugation

The α-keto group is an excellent electrophilic handle for chemoselective ligation reactions. It can react specifically with nucleophiles like hydrazides and aminooxy groups to form stable hydrazone and oxime linkages, respectively. This reactivity can be exploited to develop chemical probes for biological applications.

4.1. Scientific Rationale

This compound can be envisioned as a latent bioconjugation agent. Following esterase-mediated deacetylation to the free phenol, the molecule could potentially be used in targeted covalent labeling experiments. For example, if linked to a targeting ligand, the α-keto ester could be delivered to a specific protein, where it could then react with a nearby nucleophilic residue.

4.2. Protocol for Model Bioconjugation

-

Probe Synthesis : Synthesize a model probe by attaching a reporter tag (e.g., a fluorophore or biotin) to the aromatic ring of a 4-hydroxybenzoylformate derivative.

-

Protein Modification : Prepare a model protein (e.g., Bovine Serum Albumin) and introduce a unique hydrazide or aminooxy handle onto its surface using established methods.

-

Ligation Reaction : Incubate the modified protein with the α-keto ester probe in a suitable buffer (pH 5-6).

-

Analysis : Confirm the conjugation event by SDS-PAGE (observing a shift in molecular weight) and mass spectrometry. If a fluorescent probe is used, the labeling can be directly visualized by in-gel fluorescence.

Proposed Drug Discovery & Research Workflow

To systematically explore the potential of this compound, a tiered screening and development cascade is essential. This workflow ensures that resources are focused on the most promising avenues.

Caption: A logical workflow for the development of this compound.

References

- Oakwood, T. S., & Weisgerber, C. A. (1941). Benzoylformic acid. Organic Syntheses, Coll. Vol. 1, 241.

-

Ferriz, J. M., & Vinšová, J. (2010). Prodrug design of phenolic drugs. Current Pharmaceutical Design. [Link]

-

University of Sydney, School of Chemistry. (n.d.). Experiment 12. Preparation of 4-acetoxybenzoic acid. University of Sydney. [Link]

-